Welcome to the BenchChem Online Store!
molecular formula C9H22N2O4 B8597465 3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol) CAS No. 62221-26-5

3,3'-[(3-Aminopropyl)azanediyl]di(propane-1,2-diol)

Cat. No. B8597465
M. Wt: 222.28 g/mol
InChI Key: VVUIJPBNLMERQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04172094

Procedure details

N,N-di-(2,3-dihydroxypropyl)trimethylenediamine (11.1 g., 0.05 mole) is dissolved in 125 ml. of methanol and heated under reflux with agitation. Glycidol (3.7 g., 0.05 mole) is added dropwise over a period of 1.5 hour and the solution mixed an additional hour at 60° C.-80° C. The methyl alcohol and other volatiles are removed by stripping under reduced pressure to leave the product suitable for use in the next steps.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:14][OH:15])[CH2:3][N:4]([CH2:9][CH:10]([OH:13])[CH2:11][OH:12])[CH2:5][CH2:6][CH2:7][NH2:8].[CH2:16]1[O:18][CH:17]1[CH2:19][OH:20]>CO>[OH:1][CH:2]([CH2:14][OH:15])[CH2:3][N:4]([CH2:9][CH:10]([OH:13])[CH2:11][OH:12])[CH2:5][CH2:6][CH2:7][NH:8][CH2:16][CH:17]([OH:18])[CH2:19][OH:20]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
OC(CN(CCCN)CC(CO)O)CO
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux with agitation
ADDITION
Type
ADDITION
Details
the solution mixed an additional hour at 60° C.-80° C
CUSTOM
Type
CUSTOM
Details
The methyl alcohol and other volatiles are removed
CUSTOM
Type
CUSTOM
Details
to leave the product suitable for use in the next steps

Outcomes

Product
Name
Type
Smiles
OC(CN(CCCNCC(CO)O)CC(CO)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.